(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Overview
Description
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and a brominated phenoxy group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an amine to form a Schiff base, followed by the reaction with 2-(2-bromo-4-methylphenoxy)acetic acid under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
- (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE
Uniqueness
The uniqueness of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE lies in its specific configuration and the presence of both methoxy and brominated phenoxy groups
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c1-11-4-6-14(13(19)8-11)25-10-17(22)26-21-18(20)12-5-7-15(23-2)16(9-12)24-3/h4-9H,10H2,1-3H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHNGVKCQEVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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